molecular formula C9H7F7N2O B1333698 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole CAS No. 231301-24-9

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole

Cat. No.: B1333698
CAS No.: 231301-24-9
M. Wt: 292.15 g/mol
InChI Key: HXVJDQWWUQGLKB-UHFFFAOYSA-N
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Description

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a heptafluoropropyl group, which imparts distinct physicochemical properties to the molecule

Preparation Methods

The synthesis of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves several steps. One common method includes the reaction of heptafluoropropyl iodide with 3,5-dimethylpyrazole in the presence of a base, followed by acetylation using acetic anhydride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetyl group can undergo hydrolysis, releasing acetic acid and the active pyrazole moiety, which can then interact with enzymes or receptors involved in various biochemical pathways .

Comparison with Similar Compounds

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its heptafluoropropyl group, which imparts distinct reactivity and properties compared to other fluorinated pyrazoles.

Properties

IUPAC Name

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJDQWWUQGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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